molecular formula C13H11NO3S2 B2768487 4-[(3-Ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoic acid CAS No. 1474053-20-7

4-[(3-Ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoic acid

Cat. No. B2768487
CAS RN: 1474053-20-7
M. Wt: 293.36
InChI Key: CEETYXVJXDXKBT-YFHOEESVSA-N
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Description

This compound is a derivative of thiazolidin-4-one . It has a linear formula of C23H19N3O5S2 and a molecular weight of 481.553 . Thiazolidin-4-one derivatives have been the subject of extensive research due to their significant anticancer activities .


Synthesis Analysis

The synthesis of thiazolidin-4-one derivatives involves various synthetic strategies, including multicomponent reaction, click reaction, nano-catalysis, and green chemistry . These methods aim to improve selectivity, purity, product yield, and pharmacokinetic activity .


Molecular Structure Analysis

Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds. They contain sulfur at the first position and nitrogen at the third position . The presence of sulfur enhances their pharmacological properties .


Chemical Reactions Analysis

Thiazolidin-4-one derivatives are used as vehicles in the synthesis of valuable organic combinations . They have diverse therapeutic and pharmaceutical activity and are used in probe design .


Physical And Chemical Properties Analysis

The compound has a linear formula of C23H19N3O5S2 and a molecular weight of 481.553 . More detailed physical and chemical properties would require further experimental data.

Scientific Research Applications

Synthesis and Derivative Formation

The chemical compound is a valuable starting material for synthesizing a variety of heterocyclic compounds. Studies have shown its utility in creating pyrrolo[2,1-b]thiazol-3-one derivatives through reactions with substituted benzaldehydes, leading to 5-arylmethylidene derivatives. These compounds have potential applications in material science and pharmaceuticals due to their structural diversity and biological activity (Tverdokhlebov et al., 2005).

Antibacterial Activity

The compound has been utilized as an intermediate in the synthesis of isochromene and isoquinoline derivatives, which exhibited significant antibacterial properties against common pathogens such as E. coli and S. aureus. This suggests its potential application in developing new antibacterial agents (Dabholkar & Tripathi, 2011).

Anticancer Potential

4-[(3-Ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoic acid derivatives have been synthesized and evaluated for their anticancer activities. Studies suggest that these derivatives can act as potent anti-proliferative agents against various cancer cell lines, offering a promising avenue for cancer treatment research (Soni et al., 2015).

Anti-Inflammatory and Analgesic Activities

Derivatives of this compound have been synthesized and tested for their anti-inflammatory and analgesic activities, showing significant effects. This highlights its potential in the development of new therapeutic agents for treating inflammation and pain (Küçükgüzel et al., 2013).

Corrosion Inhibition

The compound has also found application in the field of corrosion science, where derivatives have been synthesized and assessed for their corrosion inhibition properties on mild steel in acidic environments. This application is crucial for the protection of industrial machinery and infrastructure (Ammal et al., 2018).

Mechanism of Action

The majority of the currently available chemotherapeutic anticancer drugs act either by direct interaction with DNA or by inhibiting the relaxation process of DNA . Thiazolidin-4-one derivatives have shown significant anticancer activities .

Safety and Hazards

As with any chemical compound, safety and hazards need to be evaluated in the context of its usage. It’s important to note that Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product .

Future Directions

Thiazolidin-4-one derivatives have shown significant potential as anticancer agents . Future research could focus on developing innovative anticancer agents, improving their activity, and exploring these heterocyclic compounds as possible anticancer agents .

properties

IUPAC Name

4-[(Z)-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3S2/c1-2-14-11(15)10(19-13(14)18)7-8-3-5-9(6-4-8)12(16)17/h3-7H,2H2,1H3,(H,16,17)/b10-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEETYXVJXDXKBT-YFHOEESVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(=CC2=CC=C(C=C2)C(=O)O)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=O)/C(=C/C2=CC=C(C=C2)C(=O)O)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(3-Ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoic acid

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